

Application Note: In Vivo Formulation Strategies for Pyridinyl-Pyrazole Compounds

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Compound of Interest

Compound Name: *3-pyridin-4-yl-1H-pyrazole-5-carbohydrazide*

CAS No.: 32725-40-9

Cat. No.: B1337096

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Abstract & Introduction

Pyridinyl-pyrazole derivatives (e.g., Galunisertib, SB-431542) represent a privileged scaffold in kinase inhibitor discovery, particularly for TGF- β and p38 MAPK pathways. However, these molecules present a "brick-dust" challenge: they possess high crystal lattice energy, moderate-to-high lipophilicity (LogP > 3), and weak basicity (pyridine pKa ~3–5).

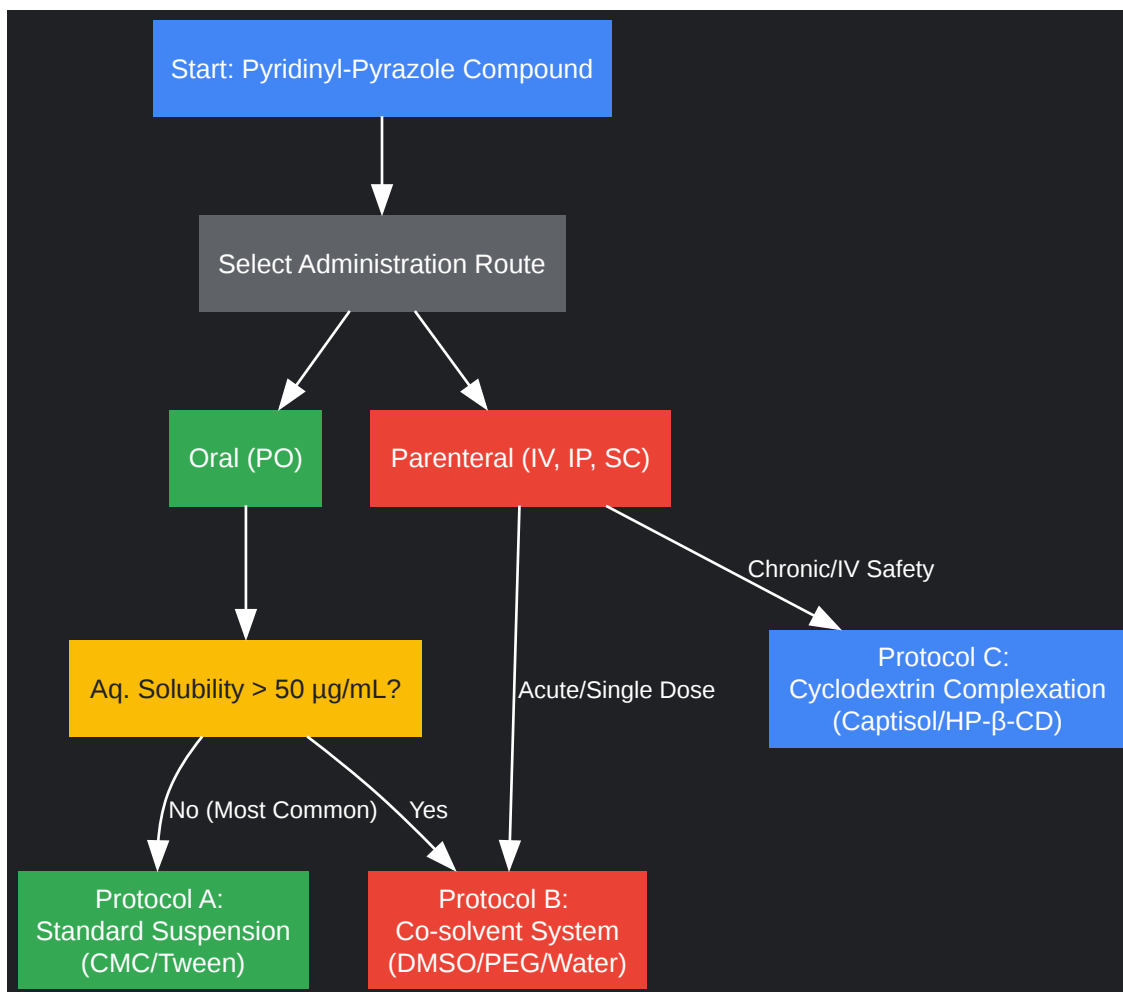
This combination often results in compounds that are insoluble in water at neutral pH and prone to catastrophic precipitation upon dilution in physiological buffers. This guide provides a tiered formulation strategy to overcome these barriers, ensuring that observed in vivo phenotypes result from drug target engagement, not vehicle toxicity or erratic absorption.

Physicochemical Profiling & Vehicle Selection[1]

Before attempting formulation, the compound's properties must dictate the strategy. Pyridinyl-pyrazoles are weak bases.

- Solubility Behavior: Soluble in acidic media (pH < 4) due to protonation of the pyridine nitrogen; insoluble at physiological pH (7.4).
- Risk: A solution prepared at pH 3 may precipitate immediately upon injection into the blood (pH 7.4), causing embolism or local toxicity.

Formulation Decision Tree



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Caption: Decision matrix for selecting the appropriate vehicle based on administration route and physicochemical properties.

Detailed Experimental Protocols

Protocol A: Oral Suspension (Standard for Efficacy Studies)

Best for: Chronic oral dosing (PO) in mice/rats. High capacity (up to 100 mg/kg). Mechanism: Surfactants (SDS/Tween) wet the hydrophobic surface; Polymers (CMC/PVP) prevent crystal growth (Ostwald ripening). Reference Benchmark: Galunisertib (LY2157299) clinical formulation.[1]

Reagents:

- Vehicle: 1% Carboxymethylcellulose sodium (CMC-Na, low viscosity), 0.5% Sodium Dodecyl Sulfate (SDS), 0.085% Povidone (PVP K30).
- Antifoam: Antifoam Y-30 (optional, 0.05%).[2]

Procedure:

- Vehicle Prep: Dissolve 0.5 g SDS and 0.085 g PVP in 80 mL deionized water. Slowly add 1 g CMC-Na while stirring vigorously to avoid clumping. Stir overnight to ensure full hydration. Adjust volume to 100 mL.
- Compound Weighing: Weigh the required amount of pyridinyl-pyrazole (e.g., 75 mg for a 7.5 mg/mL conc).
- Wetting (Critical Step): Add a minimal volume (e.g., 100 μ L) of Tween 80 or the vehicle itself to the powder. Triturate with a mortar and pestle or vortex heavily to create a smooth paste. Failure here leads to clumps that never disperse.
- Dilution: Gradually add the remaining vehicle in small aliquots, mixing thoroughly between additions.
- Homogenization: Sonicate for 10–20 minutes in a water bath sonicator.
- QC: Inspect visually. It should be a uniform, opaque white suspension with no visible chunks.

Protocol B: Co-solvent System (IP/IV Acute Dosing)

Best for: Intraperitoneal (IP) or Intravenous (IV) administration where true solution is required.

Mechanism: Uses dielectric constant adjustment (DMSO/PEG) to solubilize the neutral form.

Warning: High osmolality. Injection pain possible.

Vehicle Composition (Standard): 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Water (or Saline).

Procedure:

- Dissolution: Dissolve compound completely in 100% DMSO first. (Concentration = 20x final target).
- Co-solvent Addition: Add PEG 300 to the DMSO concentrate.[3] Vortex. The solution should remain clear.
- Surfactant Addition: Add Tween 80. Vortex.
- Aqueous Step (The "Crash" Point): Slowly add warm (37°C) Water or Saline dropwise while vortexing.
 - Note: If precipitate forms, stop. Add 1N HCl (1-2 molar equivalents relative to drug) to protonate the pyridine nitrogen, then continue adding water.
- Filtration: Filter through a 0.22 µm PES or PVDF syringe filter. Nylon binds proteins and drugs; avoid if possible.

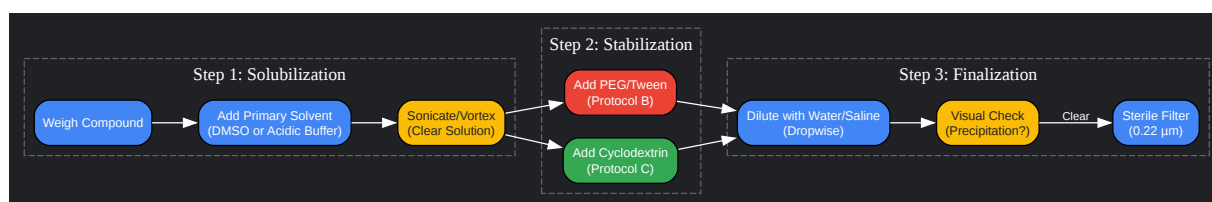
Protocol C: Cyclodextrin Complexation (Gold Standard for IV)

Best for: IV administration, chronic dosing, minimizing vehicle toxicity. Mechanism: The hydrophobic pyridinyl-pyrazole core is encapsulated in the lipophilic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic. Recommended CD: Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

- Vehicle Prep: Prepare a 20% (w/v) solution of Captisol in 25 mM Citrate Buffer (pH 3.5).
 - Why pH 3.5? The pyridine nitrogen is protonated, aiding initial dissolution. The CD then encapsulates the molecule.
- Addition: Add compound to the vehicle.
- Processing: Sonicate for 30–60 minutes or stir overnight at room temperature.
- pH Adjustment: Once dissolved, carefully adjust pH back to 4.5–6.0 using 1N NaOH if necessary (optional, but pH < 3 is painful on injection).
- Filtration: Sterile filter (0.22 μm).

Workflow Visualization



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Caption: Step-by-step laboratory workflow for preparing Protocol B (Co-solvent) and Protocol C (Complexation).

Safety & Toxicity Limits (Mouse/Rat)

Excipients are not inert. Exceeding these limits can cause vehicle-induced toxicity (hemolysis, weight loss, peritonitis) that confounds data.

Excipient	Route	Max Rec. % (Mouse)	Max Rec.[3] Vol (mL/kg)	Toxicity Signs
DMSO	IV	1–5%	5 mL/kg	Hemolysis, local inflammation
DMSO	PO	10–20%	10 mL/kg	GI irritation, taste aversion
PEG 300/400	IV	30–40%	5 mL/kg	Nephrotoxicity (chronic), hemolysis
Tween 80	IV	1–5%	5 mL/kg	Histamine release (hypotension)
Captisol	IV	20–40%	N/A (High safety)	Well tolerated; renal clearance
Corn Oil	IP	100%	5–10 mL/kg	Slow absorption (depot effect)

Troubleshooting & Quality Control

- The "Crash" Phenomenon: If the solution turns cloudy upon adding saline, the compound has precipitated.
 - Fix: Increase PEG concentration or switch to Protocol C (Cyclodextrin). Do not inject cloudy solutions IV.
- pH Drift: Pyridinyl-pyrazoles are sensitive to pH. Ensure your final formulation pH is > 3.5 to avoid phlebitis, but < 6.0 if solubility is pH-dependent.
- Self-Validation:
 - Visual: Hold vial against a black background with a light source (Tyndall effect) to check for micro-precipitates.

- Dilution Test: Dilute 10µL of formulation into 1mL of warm PBS. If it precipitates instantly, it will precipitate in the blood.

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Sources

- 1. Galunisertib (LY2157299) | TβRI inhibitor | CAS 700874-72-2 | TGFβ receptor I inhibitor | Buy Galunisertib (LY-2157299) from Supplier InvivoChem [invivochem.com]
- 2. TGFβR1 Blockade with Galunisertib (LY2157299) Enhances Anti-Neuroblastoma Activity of Anti-GD2 Antibody Dinutuximab (ch14.18) with Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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